molecular formula C19H17ClN2O2 B5687041 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide

3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide

Cat. No. B5687041
M. Wt: 340.8 g/mol
InChI Key: HCUJKLFHDMCBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide, also known as CPI-455, is a small molecule inhibitor that has been recently developed as a potential therapeutic agent for the treatment of cancer. The compound has attracted attention due to its promising efficacy in inhibiting cancer cell growth and proliferation, as well as its relatively low toxicity compared to other chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide involves the inhibition of a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in the expression of genes involved in cancer cell growth and survival. By inhibiting BRD4, 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide disrupts the cancer cell's ability to proliferate and survive, leading to cell death.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising therapeutic agent for cancer treatment. In addition to its anti-tumor effects, 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide has also been shown to have anti-inflammatory properties, which may contribute to its efficacy in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide is its specificity for BRD4, which reduces the risk of off-target effects and toxicity. However, like all experimental compounds, 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide has limitations in terms of its pharmacokinetics and bioavailability, which may affect its efficacy in clinical settings. Further research is needed to optimize the dosing and delivery of 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide to maximize its therapeutic potential.

Future Directions

There are several potential future directions for research on 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide. One area of focus is the development of combination therapies that incorporate 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide with other chemotherapeutic agents or targeted therapies to enhance its efficacy. Another area of interest is the exploration of 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide in other types of cancer, including pancreatic cancer and leukemia. Additionally, there is ongoing research on the development of more potent and selective BRD4 inhibitors based on the structure of 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide.

Synthesis Methods

The synthesis of 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide involves a multi-step process that includes the reaction of 3-chlorobenzaldehyde with isoxazole-5-carboxylic acid to form 3-(3-chlorophenyl)isoxazole-5-carboxaldehyde. This intermediate is then reacted with phenylacetic acid in the presence of a reducing agent to yield the final product, 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide. The synthesis method has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and melanoma. In vitro studies have demonstrated that 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide inhibits cancer cell growth and induces apoptosis, or programmed cell death, in a dose-dependent manner. In vivo studies have also shown that 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide can significantly reduce tumor growth and metastasis in animal models.

properties

IUPAC Name

3-(3-chlorophenyl)-N-(1,2-oxazol-5-ylmethyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c20-16-8-4-7-15(11-16)18(14-5-2-1-3-6-14)12-19(23)21-13-17-9-10-22-24-17/h1-11,18H,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUJKLFHDMCBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCC2=CC=NO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.